molecular formula C18H21N3O2 B2600052 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034511-94-7

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2600052
CAS No.: 2034511-94-7
M. Wt: 311.385
InChI Key: XPOSONMSRRVRPJ-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as Grignard reagents for the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine moiety or the phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of a tetrahydropyran ring, a phenyl group, and a pyrimidine moiety

Properties

IUPAC Name

4-phenyl-N-(2-pyrimidin-5-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(21-9-6-15-12-19-14-20-13-15)18(7-10-23-11-8-18)16-4-2-1-3-5-16/h1-5,12-14H,6-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOSONMSRRVRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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